molecular formula C24H22N2O3 B2852472 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one CAS No. 838813-04-0

1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one

Cat. No.: B2852472
CAS No.: 838813-04-0
M. Wt: 386.451
InChI Key: LIYSJJYEQVFMJQ-UHFFFAOYSA-N
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Description

The compound 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is a pyrazoline derivative characterized by a central 4,5-dihydro-1H-pyrazole ring. Key structural features include a 4-(benzyloxy)phenyl group at position 5, a 4-hydroxyphenyl substituent at position 3, and an acetyl group at position 1. Pyrazolines are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, and antioxidant properties .

Properties

IUPAC Name

1-[5-(4-hydroxyphenyl)-3-(4-phenylmethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-17(27)26-24(15-23(25-26)19-7-11-21(28)12-8-19)20-9-13-22(14-10-20)29-16-18-5-3-2-4-6-18/h2-14,24,28H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSJJYEQVFMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one typically involves multi-step organic reactions. A common route is the condensation of substituted hydrazines with chalcones under acidic or basic conditions, followed by cyclization to form the pyrazoline ring.

Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as temperature, pH, and solvent choice, ensure high yield and purity of the final product. Catalysts like acids or bases are often employed to drive the reactions efficiently.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

The chalcone intermediate is synthesized via Claisen-Schmidt condensation . A ketone (e.g., 1-[4-(benzyloxy)phenyl]ethan-1-one) reacts with an aldehyde (e.g., 4-hydroxybenzaldehyde) in the presence of a base (e.g., KOH) to form an α,β-unsaturated ketone. This step is critical for introducing the arylidene bridge .

Example Reaction:

1 4 Benzyloxy phenyl ethan 1 one+4 HydroxybenzaldehydeKOH EtOHChalcone Intermediate\text{1 4 Benzyloxy phenyl ethan 1 one}+\text{4 Hydroxybenzaldehyde}\xrightarrow{\text{KOH EtOH}}\text{Chalcone Intermediate}

Conditions : Ethanol solvent, reflux (~6–12 h), yields >70% .

Cyclization with Hydrazine Hydrate

The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. This reaction typically occurs in acetic acid or ethanol under reflux .

Example Reaction:

Chalcone Intermediate+Hydrazine HydrateAcOH refluxPyrazoline Derivative\text{Chalcone Intermediate}+\text{Hydrazine Hydrate}\xrightarrow{\text{AcOH reflux}}\text{Pyrazoline Derivative}

Conditions : Acetic acid, reflux (6–24 h), yields 60–85% .

Chalcone Formation

  • Base-Catalyzed Mechanism : Deprotonation of the ketone α-hydrogen generates an enolate, which attacks the aldehyde carbonyl carbon, forming the α,β-unsaturated ketone .

Pyrazoline Cyclization

  • Nucleophilic Attack : Hydrazine attacks the β-carbon of the chalcone, followed by cyclization to form the dihydropyrazole ring (pyrazoline) .

  • Steric and Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the aryl rings enhance electrophilicity of the α,β-unsaturated system, accelerating cyclization .

Structural Confirmation

Bond lengths and angles from crystallographic studies confirm the pyrazoline ring’s planarity and substituent orientation :

Bond Length (Å) Angle (°)
C=O (ketone)1.2688(16)O3-C14-C15: 121.3
C=N (enamine)1.3739(16)N1-C15-C16: 118.7
C-O (benzyloxy)1.3464(15)C13-O2-C9: 117.8

Acetylation

The acetyl group (ethanone) at position 1 of the pyrazoline ring is introduced via nucleophilic substitution or acylation. For example:

Pyrazoline Intermediate+Acetyl ChlorideBase1 Acetylpyrazoline\text{Pyrazoline Intermediate}+\text{Acetyl Chloride}\xrightarrow{\text{Base}}\text{1 Acetylpyrazoline}

Conditions : Pyridine/DCM, room temperature, yields ~80% .

Benzyloxy Deprotection

The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH) :

1 4 Benzyloxy phenyl pyrazolineH2/Pd C1 4 Hydroxyphenyl pyrazoline\text{1 4 Benzyloxy phenyl pyrazoline}\xrightarrow{\text{H}_2/\text{Pd C}}\text{1 4 Hydroxyphenyl pyrazoline}

Conditions : Ethanol solvent, room temperature, yields >90% .

Table 1. Reaction Yields for Pyrazoline Derivatives

Step Reagents Yield (%) Reference
Claisen-Schmidt CondensationKOH, EtOH70–85
CyclizationHydrazine hydrate, AcOH60–85
BenzylationBenzyl bromide, NaH92

Table 2. Spectral Data for Structural Confirmation

Technique Key Peaks Reference
¹H NMR (CDCl₃)δ 8.20 (s, 1H, NH), δ 5.10 (s, 2H, OCH₂Ph)
¹³C NMR δ 169.2 (C=O), δ 158.4 (C-O)
IR (KBr)1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)

Scientific Research Applications

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one demonstrates a strong capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

In vitro studies suggest that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation as a therapeutic agent.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Preliminary findings indicate that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. These properties warrant further exploration in preclinical models.

Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound.
Anti-inflammatory Effects Inhibited TNF-alpha and IL-6 production in macrophage models, indicating potential for treating chronic inflammation.
Anticancer Activity Induced apoptosis in breast cancer cell lines; further studies are needed to elucidate the underlying mechanisms.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets:

  • Molecular Targets and Pathways: It may inhibit or activate enzymes, bind to receptors, or interfere with signaling pathways. The exact mechanism depends on its structure-activity relationship (SAR) and the specific biological context in which it is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-hydroxyphenyl group at position 3 may enhance hydrogen bonding, while the benzyloxy group at position 5 provides steric bulk and lipophilicity .
  • Substitutions like ethoxy () or methoxy () balance solubility and membrane permeability, whereas electron-withdrawing groups (e.g., NO₂, SO₂) in may influence reactivity and target binding .

Comparative Analysis of Physicochemical and Spectral Data

Physical and spectral properties of pyrazoline derivatives are influenced by substituent effects:

Melting Points and IR Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Reference
1-{3-[4-(Methanesulfonyl)phenyl]-5-(4-nitrophenyl)-... 224–225 1672 (C=O), 1311, 1143 (SO₂)
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-... Not reported Not reported
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-... Not reported Not reported
PCH-6 () Not reported 1652 (C=O), 1447 (C=N)

NMR Spectral Trends

  • Acetyl Group : δ ~2.44 ppm (s, 3H) in PCH-6 ().
  • Aromatic Protons : δ 6.73–7.79 ppm for benzyloxy and hydroxyphenyl groups ().
  • Pyrazoline Protons : δ 3.14–5.55 ppm (dd, J ~4–12 Hz) for CH₂ and CH groups in the dihydropyrazole ring .

Key Observations :

  • Strong C=O stretches (~1650–1680 cm⁻¹) are consistent across analogs .
  • The target compound’s hydroxyl group (absent in and ) would likely show broad IR peaks ~3200–3600 cm⁻¹ and downfield-shifted NMR signals.

Antifungal and Antimicrobial Activity

Compound Activity (IC₅₀/Docking Score) Reference
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-... Docking Score: −7.501 kcal/mol (vs. Fluconazole: −5.823)
1-{3-[4-(Methanesulfonyl)phenyl]-5-(4-nitrophenyl)-... Antimicrobial: Active against Bacillus, E. coli
D03 () MAO-B Inhibition: IC₅₀ = 20.34 µM
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-... Not reported

Structure-Activity Relationships (SAR)

  • Hydrophilic Groups : Hydroxyl (target compound) may improve solubility and antioxidant activity compared to methoxy or ethoxy groups .
  • Electron-Withdrawing Groups : Nitro and sulfonyl groups () enhance antimicrobial activity but may reduce bioavailability .
  • Bulkier Substituents : Naphthyl () and benzyloxy (target compound) improve binding affinity in hydrophobic enzyme pockets .

Biological Activity

1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, which is known for its pharmacological properties. The presence of benzyloxy and hydroxy groups enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Research indicates that various synthetic routes can yield this compound with high purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study evaluated several pyrazole analogs for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). The compound exhibited selective cytotoxicity with IC50 values indicating significant activity against specific cancer types while showing minimal toxicity to normal cells (HEK-293T) .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundSiHa3.60 ± 0.45
This compoundPC-32.97 ± 0.88
Control (HEK-293T)HEK-293T>50

The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation in cancer cells, leading to apoptosis. Molecular docking studies have confirmed its binding affinity at the colchicine-binding site of tubulin, further elucidating its mechanism .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been investigated for additional biological activities such as anti-inflammatory and analgesic effects. Some studies suggest that modifications in the molecular structure can enhance these activities, making compounds like this compound promising candidates for further pharmacological development .

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

  • Breast Cancer Study : A study involving MCF7 cells showed that the compound significantly reduced cell viability through apoptosis induction.
  • Prostate Cancer Research : In PC-3 models, the compound exhibited selective cytotoxicity with minimal impact on normal cell lines.
  • In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to controls.

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